molecular formula C16H19N7 B12342974 5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile

Katalognummer: B12342974
Molekulargewicht: 309.37 g/mol
InChI-Schlüssel: KEVSIAPRHSSKNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyrazine ring, a pyridine ring, and an amino group, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include various amines, nitriles, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 5-((5-Amino-4-(cyclohexylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylamino group, in particular, may enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Eigenschaften

Molekularformel

C16H19N7

Molekulargewicht

309.37 g/mol

IUPAC-Name

5-[[5-amino-4-(cyclohexylamino)pyridin-2-yl]amino]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H19N7/c17-7-12-8-20-16(10-19-12)23-15-6-14(13(18)9-21-15)22-11-4-2-1-3-5-11/h6,8-11H,1-5,18H2,(H2,20,21,22,23)

InChI-Schlüssel

KEVSIAPRHSSKNM-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)NC2=CC(=NC=C2N)NC3=NC=C(N=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.